

Evaluating the specificity of enzymes that hydrolyze Methyl indole-3-acetate.

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Compound of Interest

Compound Name: Methyl indole-3-acetate

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Comparative Guide to Enzymes Hydrolyzing Methyl Indole-3-Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzymes known to hydrolyze **Methyl indole-3-acetate** (Me-IAA), a methyl ester of the plant hormone auxin. The hydrolysis of Me-IAA is a critical step in activating auxin signaling pathways, making the enzymes that catalyze this reaction key subjects of study in plant biology and potential targets for agrochemical development. This document presents a compilation of experimental data on the specificity of these enzymes, detailed experimental protocols for their characterization, and visualizations of relevant biological and experimental workflows.

Enzyme Specificity: A Quantitative Comparison

The following table summarizes the kinetic parameters of various enzymes for the hydrolysis of **Methyl indole-3-acetate** and other relevant substrates. This data allows for a direct comparison of their efficiency and substrate preference.

Enzyme Family	Specific Enzyme	Substrate	Km (μM)	kcat (s^{-1})	kcat/Km ($\text{M}^{-1}\text{s}^{-1}$)	Source
AtMES	AtMES17	Methyl indole-3-acetate	13	0.18	13,846	[1]
AtMES17	Methyl salicylate	>500	ND	ND	[1]	
AtMES17	Methyl jasmonate	>500	ND	ND	[1]	
AtMES17	Methyl gibberellate (GA3-Me)	>500	ND	ND	[1]	
AtMES17	p-nitrophenyl acetate	180	0.04	222	[1]	
Human Carboxylesterases	CES1	Methyl indole-3-acetate	Data not available	Data not available	Data not available	[2][3]

ND: Not Determined. The study indicated no detectable activity at substrate concentrations up to 500 μM .

Experimental Protocols

Enzymatic Hydrolysis Assay of Methyl Indole-3-Acetate

This protocol is adapted from methodologies used to characterize the AtMES family of esterases.[1]

Objective: To determine the kinetic parameters (K_m and k_{cat}) of an enzyme for the hydrolysis of **Methyl indole-3-acetate**.

Materials:

- Purified enzyme preparation
- **Methyl indole-3-acetate** (Me-IAA) stock solution (in methanol or DMSO)
- Reaction Buffer: 50 mM Bis-Tris propane, pH 7.5
- Quenching solution: 1 N HCl
- High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV or fluorescence detector
- Mobile phase for HPLC: Acetonitrile and 1.5% phosphoric acid in water (gradient elution)
- Indole-3-acetic acid (IAA) standard for HPLC calibration

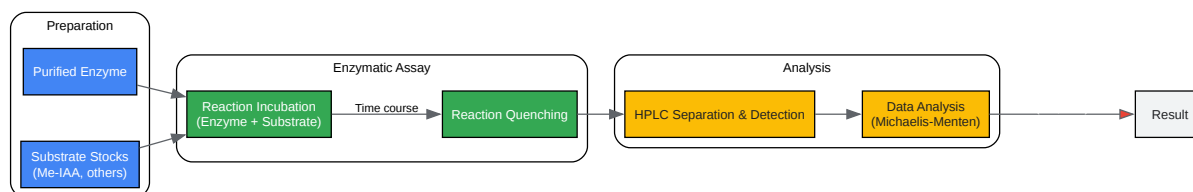
Procedure:

- **Enzyme Preparation:** Prepare a solution of the purified enzyme of known concentration in the reaction buffer.
- **Reaction Setup:** In a microcentrifuge tube, combine the reaction buffer and the enzyme solution. Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
- **Initiation of Reaction:** Start the reaction by adding a known concentration of the Me-IAA substrate to the enzyme mixture. The final reaction volume should be standardized (e.g., 100 μ L). A range of substrate concentrations bracketing the expected K_m should be used.
- **Incubation:** Incubate the reaction mixture at the chosen temperature for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, where less than 10-15% of the substrate is consumed.
- **Termination of Reaction:** Stop the reaction by adding a quenching solution, such as 1 N HCl, which will denature the enzyme.
- **Sample Preparation for HPLC:** Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

- **HPLC Analysis:** Inject the sample onto the HPLC system. Separate the product, Indole-3-acetic acid (IAA), from the substrate, Me-IAA, using a suitable gradient of the mobile phase. [4][5] Monitor the elution profile using a UV detector (e.g., at 280 nm) or a fluorescence detector (excitation at 280 nm, emission at 360 nm) for higher sensitivity.[5][6]
- **Quantification:** Quantify the amount of IAA produced by comparing the peak area to a standard curve generated with known concentrations of IAA.
- **Data Analysis:** Calculate the initial velocity (v) of the reaction for each substrate concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_{max} values. The k_{cat} can then be calculated from the V_{max} and the enzyme concentration.

Visualizations

Experimental Workflow for Enzyme Specificity Evaluation

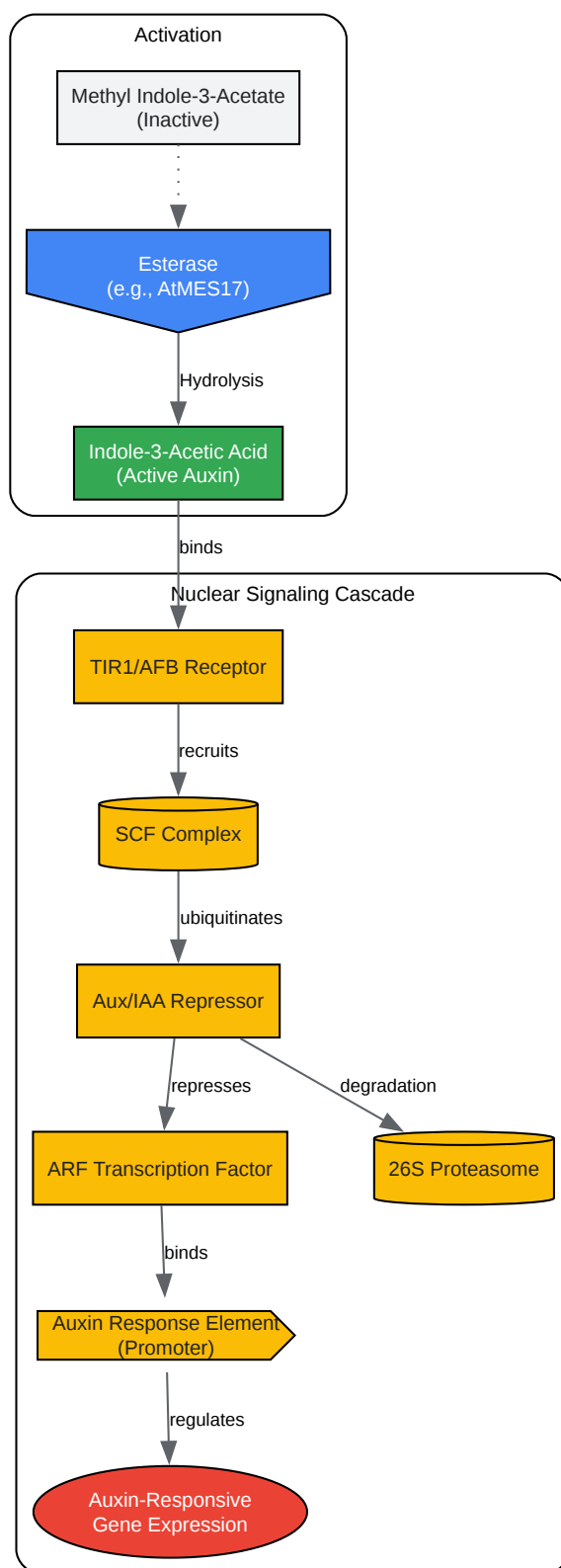


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Caption: Workflow for determining enzyme kinetic parameters.

Core Auxin Signaling Pathway

The hydrolysis of **Methyl indole-3-acetate** (Me-IAA) by esterases releases Indole-3-acetic acid (IAA), the active auxin hormone. IAA then initiates a signaling cascade that regulates gene expression and various developmental processes in plants.[7][8]



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Caption: Core components of the auxin signaling pathway.

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